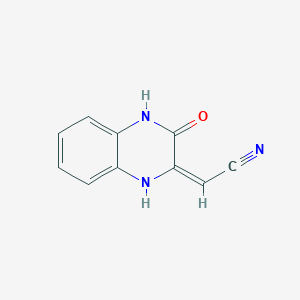

2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile

Description

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

(2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetonitrile |

InChI |

InChI=1S/C10H7N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-5,12H,(H,13,14)/b9-5+ |

InChI Key |

KNQRYDWDIMUVMO-WEVVVXLNSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N/C(=C/C#N)/C(=O)N2 |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=CC#N)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile typically involves the reaction of o-phenylenediamine with bifunctional carbonyl substrates. One common method includes the reaction of ethyl 3-nitroacrylate with o-phenylenediamine, followed by structural characterization . This reaction proceeds through an initial aza-Michael addition, followed by intramolecular cyclization to form the quinoxaline core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group or the nitrile group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the original compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile typically involves the reaction of quinoxaline derivatives with various electrophiles under acidic or basic conditions. For instance, a study demonstrated the formation of related quinoxaline derivatives through reactions with ethyl acetoacetate in trifluoroacetic acid (TFA), leading to products that exhibit significant biological activity .

Key Reaction Conditions

- Reagents : Quinoxaline derivatives (e.g., quinoxaline-2-one), ethyl acetoacetate.

- Catalysts : Acidic catalysts like TFA or basic catalysts such as K2CO3.

- Temperature : Reactions often conducted at elevated temperatures (e.g., 100 °C) for optimal yields.

The biological applications of this compound and its derivatives have been extensively studied. These compounds have shown promise as:

1. Anticancer Agents

Research indicates that quinoxaline derivatives exhibit inhibitory effects on various cancer cell lines. For example, novel quinoxaline derivatives have been synthesized and screened for their in vitro anticancer activity, demonstrating dual inhibition against epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) .

2. Antimicrobial Agents

Quinoxaline derivatives have been reported to possess antimicrobial properties. The interaction of these compounds with bacterial enzymes offers potential therapeutic avenues for treating infections .

3. Enzyme Inhibitors

Certain derivatives act as enzyme inhibitors, particularly targeting COX-2, which is involved in inflammatory processes. The structure-activity relationship studies have revealed that modifications to the quinoxaline core can enhance inhibitory potency .

Case Studies

Several case studies highlight the applications and efficacy of quinoxaline derivatives:

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound is compared to three classes of analogs:

3-Ylideneoxindoles (e.g., ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate from ).

4-Oxo-1,4-dihydroquinoline-3-carboxamides (e.g., compound 47 and 52 from ).

Acetonitrile derivatives (e.g., 2-ethoxy-2-(oxolan-3-yl)acetonitrile from ).

Table 1: Structural and Functional Comparison

Reactivity and Electronic Properties

- This could favor nucleophilic additions or cycloadditions.

- Oxindole derivatives exhibit regioselectivity in organocatalyzed reactions due to their planar, conjugated systems , whereas the quinoxaline analog’s bicyclic structure may restrict conformational flexibility.

- Quinoline carboxamides derive bioactivity from lipophilic substituents (e.g., adamantyl), which the target compound lacks .

Research Findings and Limitations

- Oxindole Success : Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate is widely used in asymmetric catalysis, achieving high enantioselectivity in cycloadditions . The target compound’s performance in similar reactions remains unexplored.

- Physical Properties : Critical data (e.g., melting point, solubility) for the target compound are absent in the provided evidence, limiting direct comparisons.

Biological Activity

The compound 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. Quinoxaline derivatives have been studied extensively for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a quinoxaline core with an oxo group and an acetonitrile moiety, which may contribute to its biological activity.

Antimicrobial Activity

Quinoxaline derivatives have been recognized for their antimicrobial properties. A study indicated that various quinoxaline derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, demonstrating potent efficacy against these bacterial strains .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 7b | 0.20 | Pseudomonas aeruginosa |

Anticancer Activity

Research has shown that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, compounds derived from quinoxaline demonstrated micromolar activity against multiple cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The anticancer effects are attributed to the inhibition of key cellular pathways involved in tumor growth and metastasis .

Case Study:

In a recent investigation, a series of quinoxaline derivatives were synthesized and tested for anticancer activity. The most promising compound exhibited an IC50 value of approximately 10 µM against A549 cells, indicating significant cytotoxicity .

The biological activity of this compound is believed to involve the following mechanisms:

- Inhibition of Enzymatic Activity : Some quinoxaline derivatives act as inhibitors of enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which can protect cells from oxidative stress—an important factor in cancer progression.

Synthesis Methods

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with appropriate nucleophiles under acidic conditions. For example, the reaction between quinoxaline-2-one and ethyl acetoacetate in trifluoroacetic acid has been documented to yield related compounds with significant biological activities .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted quinoxaline precursors with nitrile-containing reagents. For example, refluxing in ethanol or dry benzene under inert conditions (e.g., nitrogen) improves yield and purity. Solvent choice impacts reaction kinetics: polar aprotic solvents may enhance cyclization efficiency, while prolonged reflux in ethanol (as in ) achieves >75% yield for analogous compounds. Monitoring via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of quinoxaline to nitrile) are critical steps .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use a combination of H/C NMR (in DMSO- or CDCl) and IR spectroscopy. For example, IR peaks near 2200 cm confirm the nitrile group, while NMR signals at δ 6.5–8.5 ppm (aromatic protons) and δ 2.5–4.0 ppm (dihydroquinoxaline protons) validate the structure. Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities in tautomeric forms .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodological Answer : X-ray crystallography reveals intermolecular N–H···O and C–H···O hydrogen bonds (), which stabilize the lattice. For accurate analysis, refine data using software like SHELXL (Sheldrick, 2015b) and quantify bond lengths (e.g., N–H···O ≈ 2.8–3.0 Å). These interactions also affect solubility and melting behavior .

Q. What solvent systems are optimal for recrystallization to achieve high-purity product?

- Methodological Answer : Ethanol or dimethyl sulfoxide (DMSO) are preferred for recrystallization due to moderate polarity and compatibility with the compound’s solubility profile. Slow cooling (1–2°C/min) from a saturated solution yields well-defined crystals. Avoid halogenated solvents if halogen impurities are detected via XRF .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight, light-resistant containers. Refer to GHS guidelines ( ) for spill management and first aid (e.g., rinsing exposed skin with water for 15 minutes) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for quinoxaline-derived nitriles?

- Methodological Answer : Employ isotopic labeling (e.g., N) or in situ FTIR to track intermediates. For example, identifies electrophilic attack and cyclization steps, while competing pathways (e.g., keto-enol tautomerism) may explain yield variations. Kinetic studies (variable-temperature NMR) can clarify rate-determining steps .

Q. How should researchers address discrepancies in spectral data between experimental and computational models?

- Methodological Answer : Cross-validate using hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) and benchmark against crystallographic data (). For instance, deviations in C NMR shifts >2 ppm may indicate solvent effects or conformational flexibility. Use spin-spin coupling constants to refine computational parameters .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

- Lab studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation (UV-Vis irradiation).

- Ecotoxicology : Use Daphnia magna or algal models (OECD 201/202) to evaluate acute toxicity.

- Field simulations : Analyze soil adsorption coefficients (K) via batch equilibrium tests .

Q. How can stability under thermal and oxidative stress be systematically evaluated?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >200°C). Accelerated oxidative stability tests (40°C/75% RH, 28 days) with HPLC monitoring detect degradation products. Compare with structurally similar compounds ( ) to infer reactive sites .

Q. What computational strategies predict bioactivity or metabolic pathways for this compound?

- Methodological Answer : Use QSPR models ( ) to correlate molecular descriptors (e.g., logP, topological surface area) with CYP450 metabolism rates. Molecular docking (AutoDock Vina) against quinoxaline-binding targets (e.g., kinases) prioritizes in vitro assays. Validate with hepatic microsome studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.